ethyl 5-({3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-4-cyano-3-methylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-({3-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}AMINO)-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE is a complex organic compound that features a variety of functional groups, including a bromine-substituted pyrazole ring, a cyano group, and a thiophene ring
Preparation Methods
The synthesis of ETHYL 5-({3-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}AMINO)-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE involves multiple steps, typically starting with the preparation of the pyrazole and thiophene intermediates. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent.
Introduction of the trifluoromethyl group: This can be done using a trifluoromethylating reagent.
Formation of the thiophene ring: This involves the cyclization of a suitable diene or enyne precursor.
Coupling of the pyrazole and thiophene rings: This step typically involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Final functionalization: The cyano and ester groups are introduced through nucleophilic substitution and esterification reactions.
Chemical Reactions Analysis
ETHYL 5-({3-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}AMINO)-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Coupling reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug discovery.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of ETHYL 5-({3-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}AMINO)-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE is not well-documented. its various functional groups suggest that it may interact with biological targets through multiple pathways, including hydrogen bonding, hydrophobic interactions, and covalent bonding with nucleophilic sites on proteins or enzymes.
Comparison with Similar Compounds
Similar compounds include other pyrazole and thiophene derivatives, such as:
- 4-Bromo-3-methyl-1H-pyrazole
- 3-(Trifluoromethyl)-1H-pyrazole
- 2-Cyano-3-methylthiophene
ETHYL 5-({3-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}AMINO)-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE is unique due to the combination of these functional groups in a single molecule, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H16BrF3N4O3S |
---|---|
Molecular Weight |
493.3 g/mol |
IUPAC Name |
ethyl 5-[3-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoylamino]-4-cyano-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C17H16BrF3N4O3S/c1-4-28-16(27)13-8(2)10(7-22)15(29-13)23-11(26)5-6-25-9(3)12(18)14(24-25)17(19,20)21/h4-6H2,1-3H3,(H,23,26) |
InChI Key |
ZLNKXUWFZHYTEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CCN2C(=C(C(=N2)C(F)(F)F)Br)C)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.